molecular formula C11H8FN5 B14517248 4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole CAS No. 62537-98-8

4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole

Cat. No.: B14517248
CAS No.: 62537-98-8
M. Wt: 229.21 g/mol
InChI Key: VNNFIVNHLZUCQA-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a triazole ring, both of which are known for their significant biological activities. The presence of a fluorophenyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . Additionally, it can modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole is unique due to its combined pyrazole and triazole rings, which confer enhanced stability and biological activity. The presence of the fluorophenyl group further distinguishes it by providing specific electronic and steric effects that influence its reactivity and interactions with biological targets .

Properties

CAS No.

62537-98-8

Molecular Formula

C11H8FN5

Molecular Weight

229.21 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-triazole

InChI

InChI=1S/C11H8FN5/c12-9-3-1-8(2-4-9)10-5-13-16-11(10)17-6-14-15-7-17/h1-7H,(H,13,16)

InChI Key

VNNFIVNHLZUCQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)N3C=NN=C3)F

Origin of Product

United States

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